molecular formula C16H11Cl2NO B14411422 3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline CAS No. 83054-42-6

3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline

Cat. No.: B14411422
CAS No.: 83054-42-6
M. Wt: 304.2 g/mol
InChI Key: LBQMSUZGQRAIRE-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline is a chemical compound with the molecular formula C16H11Cl2NO. It is characterized by the presence of two chlorine atoms and a naphthyl group attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline typically involves the reaction of 3,5-dichloroaniline with 2-naphthol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalytic hydrogenation and other green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline is unique due to its specific substitution pattern and the presence of both chlorine atoms and a naphthyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

83054-42-6

Molecular Formula

C16H11Cl2NO

Molecular Weight

304.2 g/mol

IUPAC Name

3,5-dichloro-4-naphthalen-2-yloxyaniline

InChI

InChI=1S/C16H11Cl2NO/c17-14-8-12(19)9-15(18)16(14)20-13-6-5-10-3-1-2-4-11(10)7-13/h1-9H,19H2

InChI Key

LBQMSUZGQRAIRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3Cl)N)Cl

Origin of Product

United States

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